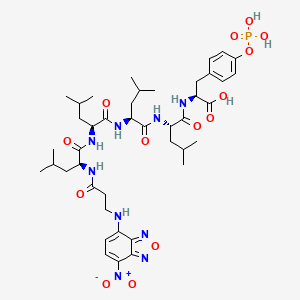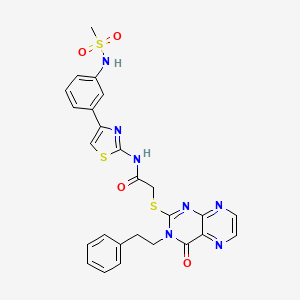![molecular formula C9H14N4O4 B12407485 4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)
4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a nucleoside analog, which is a class of compounds that mimic the structure of natural nucleosides. These compounds are often used in antiviral and anticancer therapies due to their ability to interfere with the replication of viral and cancerous cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:
Formation of the sugar moiety: The sugar component, oxolane, is synthesized through a series of reactions starting from a suitable carbohydrate precursor.
Glycosylation: The sugar moiety is then glycosylated with a pyrimidine base to form the nucleoside analog.
Amination: The amino groups are introduced through amination reactions, often using ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with enzymes.
Medicine: Used in the development of antiviral and anticancer drugs due to its ability to interfere with DNA and RNA synthesis.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.
作用机制
The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during replication. This incorporation disrupts the normal replication process, leading to the termination of the DNA or RNA chain. The molecular targets include viral polymerases and reverse transcriptases, which are essential for viral replication.
相似化合物的比较
Similar Compounds
Lamivudine: Another nucleoside analog used in antiviral therapy.
Emtricitabine: A nucleoside analog with similar antiviral properties.
Cytarabine: Used in cancer treatment, particularly for leukemia.
Uniqueness
4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific structure, which allows it to effectively mimic natural nucleosides and interfere with viral and cancerous cell replication. Its specific stereochemistry and functional groups contribute to its high efficacy and selectivity in targeting viral polymerases and reverse transcriptases.
属性
分子式 |
C9H14N4O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-7(15)6(11)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6?,7+,8-/m1/s1 |
InChI 键 |
PYUKHTBSBVGAKT-PDVZPSIWSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)N)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


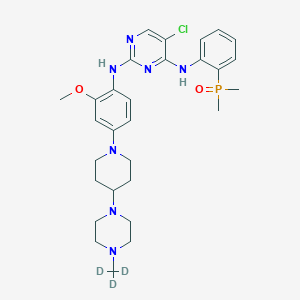
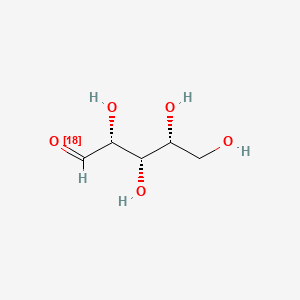
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
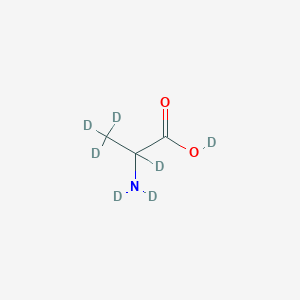
![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)

![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
